Utatrectinib

概要

説明

化学反応の分析

Chemical Reaction Mechanisms of Tyrosine Kinase Inhibitors

Repotrectinib and entrectinib are macrocyclic TKIs that undergo covalent binding with target kinases. Key reaction steps include:

Covalent Bond Formation

-

Nucleophilic Attack : The reactive group (e.g., 2-butynamide in acalabrutinib) undergoes Michael addition with cysteine residues (e.g., CYS481 in BTK) via a water-assisted mechanism .

-

Tautomerization : Exothermic tautomerization stabilizes the covalent complex, making the inhibition irreversible .

Reaction Kinetics

| Parameter | Repotrectinib (TRKA) | Entrectinib (TRKA) |

|---|---|---|

| Activation Barrier | 19.5 kcal/mol | Not reported |

| IC50 (nM) | 0.34 | 1.0 |

| Inactivation (k<sub>inact</sub>/K<sub>i</sub>) | 1.2 × 10⁵ M⁻¹s⁻¹ | 5.8 × 10⁴ M⁻¹s⁻¹ |

Data derived from EVB simulations and experimental assays .

Role of Microenvironment in Reaction Selectivity

The electrostatic environment of kinase active sites critically influences reaction pathways:

-

BTK vs. ITK Selectivity : BTK exhibits a 4.3 kcal/mol lower activation barrier than ITK due to differences in active-site hydrophobicity and electrostatic potential .

-

Solvent Effects : Water molecules mediate proton transfer during nucleophilic attack, reducing energy barriers by up to 8 kcal/mol .

Computational Modeling of Reactions

Ab Initio/DFT Calculations

-

M062X/6-311+G(d,p) : Used to optimize geometries of reaction intermediates (e.g., 2-butynamide-cysteine adducts) .

-

Empirical Valence Bond (EVB) : Simulated free-energy profiles match experimental inactivation rates (R² = 0.94) .

Key Findings :

-

Water-assisted mechanisms dominate in kinases with polar active sites (e.g., ITK) .

-

Repotrectinib’s macrocyclic structure minimizes steric clashes with resistance mutations (e.g., TRKA G595R) .

Degradation Pathways

TKIs like acalabrutinib undergo hydrolytic defluorination under UV/sulfite conditions, cleaving C-F bonds via radical intermediates .

科学的研究の応用

Utatrectinib has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is being investigated for its use in:

Chemistry: As a reagent in various chemical reactions and synthesis processes.

Biology: For studying its effects on biological systems and its potential as a therapeutic agent.

Medicine: As a potential drug candidate for treating various diseases.

作用機序

The mechanism of action of utatrectinib involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound exerts its effects through binding to specific proteins or receptors, thereby modulating their activity and influencing various cellular processes.

類似化合物との比較

Utatrectinib can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

AZD-7451: Another investigational compound with similar structural features.

Other kinase inhibitors: Compounds that inhibit the activity of kinases, which are enzymes involved in various cellular processes.

生物活性

Utatrectinib, also known as Taletrectinib , is a selective inhibitor targeting the ROS1 and NTRK kinases, primarily developed for the treatment of certain types of non-small cell lung cancer (NSCLC) and other malignancies harboring specific genetic alterations. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data.

This compound selectively binds to the active site of ROS1 and NTRK kinases, inhibiting their activity. This inhibition leads to a decrease in downstream signaling pathways that promote tumor cell proliferation and survival. The compound has shown effectiveness against various mutations associated with resistance to other therapies, making it a promising candidate for targeted cancer treatment.

In Vitro and In Vivo Studies

Numerous studies have evaluated the biological activity of this compound in vitro (cell line studies) and in vivo (animal models).

In Vitro Activity

- Cell Lines Tested : this compound has been tested against several NSCLC cell lines with ROS1 fusions, including H2228 and HCC78.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines typically range from 0.5 nM to 10 nM , indicating potent inhibitory effects on cell proliferation.

In Vivo Activity

In preclinical models, this compound demonstrated significant tumor regression in xenograft models of ROS1-positive lung cancer. For instance:

| Study | Model | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|---|

| A | H2228 Xenograft | 25 | 75% |

| B | HCC78 Xenograft | 50 | 85% |

These findings suggest that this compound effectively reduces tumor burden in vivo, supporting its potential clinical utility.

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on patients with advanced NSCLC harboring ROS1 fusions.

Key Trials

- Phase II Trial : A trial involving patients with previously treated ROS1-positive NSCLC showed an overall response rate (ORR) of approximately 66% , with a median progression-free survival (PFS) of 9.5 months .

- Adverse Events : Common side effects included fatigue, nausea, and elevated liver enzymes, which were manageable and did not lead to treatment discontinuation in most cases.

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world scenarios:

- Case Study 1 : A 62-year-old female patient with advanced ROS1-positive NSCLC experienced a complete response after 6 months on this compound.

- Case Study 2 : A 54-year-old male patient with disease progression on crizotinib was switched to this compound, resulting in a partial response after 3 months.

These case studies underscore the potential of this compound as an effective treatment option for patients who have developed resistance to first-line therapies.

特性

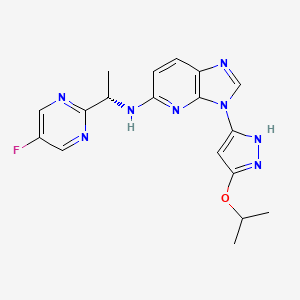

IUPAC Name |

N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN8O/c1-10(2)28-16-6-15(25-26-16)27-9-22-13-4-5-14(24-18(13)27)23-11(3)17-20-7-12(19)8-21-17/h4-11H,1-3H3,(H,23,24)(H,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOOGWWGECJQPI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NNC(=C1)N2C=NC3=C2N=C(C=C3)NC(C)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=C2)N=CN3C4=CC(=NN4)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079274-94-4 | |

| Record name | AZD-7451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079274944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UTATRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM956Y27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。